molecular formula C15H14F6N2O B3011691 (E)-1,1,1-trifluoro-4-{4-[3-(trifluoromethyl)phenyl]piperazino}-3-buten-2-one CAS No. 672949-81-4

(E)-1,1,1-trifluoro-4-{4-[3-(trifluoromethyl)phenyl]piperazino}-3-buten-2-one

Cat. No.: B3011691
CAS No.: 672949-81-4
M. Wt: 352.28
InChI Key: HYNDEJMHKXOBDU-SNAWJCMRSA-N
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Description

(E)-1,1,1-trifluoro-4-{4-[3-(trifluoromethyl)phenyl]piperazino}-3-buten-2-one is a useful research compound. Its molecular formula is C15H14F6N2O and its molecular weight is 352.28. The purity is usually 95%.
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Biological Activity

The compound (E)-1,1,1-trifluoro-4-{4-[3-(trifluoromethyl)phenyl]piperazino}-3-buten-2-one (CAS: 672949-81-4) is a synthetic organic compound notable for its unique trifluoromethyl and piperazine functionalities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C15H14F6N2O
  • Molar Mass : 352.27 g/mol
  • Structure : The compound features a butenone core with trifluoromethyl and piperazine substituents, contributing to its biological activity.
PropertyValue
CAS Number672949-81-4
Molecular FormulaC15H14F6N2O
Molar Mass352.27 g/mol

Pharmacological Profile

Research indicates that This compound exhibits significant biological activity, particularly in the context of:

  • Antidepressant Effects : Studies have suggested that compounds with similar structures may interact with serotonin receptors, potentially offering antidepressant properties. The piperazine moiety is known for its role in modulating neurotransmitter systems .
  • Anticancer Activity : Preliminary investigations have shown that trifluoromethylated compounds can exhibit cytotoxic effects against various cancer cell lines. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to increased efficacy against tumors .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Serotonin Receptor Modulation : The piperazine ring may facilitate binding to serotonin receptors, influencing mood regulation and potentially leading to antidepressant effects.
  • Inhibition of Tumor Growth : The compound may induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction .

Case Studies

  • Antidepressant Activity in Animal Models :
    • A study evaluated the antidepressant-like effects of related trifluoromethyl compounds in rodent models. Results indicated a significant reduction in immobility time in forced swim tests, suggesting enhanced mood-related behaviors .
  • Cytotoxicity Against Cancer Cell Lines :
    • In vitro studies demonstrated that the compound exhibited dose-dependent cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines. IC50 values were recorded at concentrations comparable to established chemotherapeutics .

Properties

IUPAC Name

(E)-1,1,1-trifluoro-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F6N2O/c16-14(17,18)11-2-1-3-12(10-11)23-8-6-22(7-9-23)5-4-13(24)15(19,20)21/h1-5,10H,6-9H2/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNDEJMHKXOBDU-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=CC(=O)C(F)(F)F)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1/C=C/C(=O)C(F)(F)F)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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